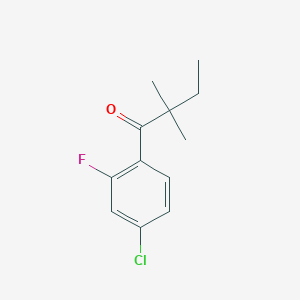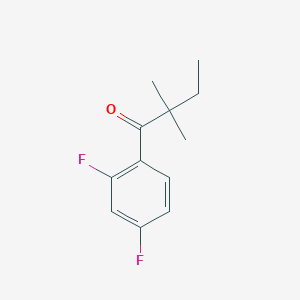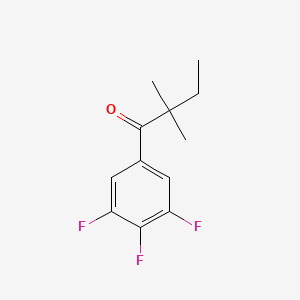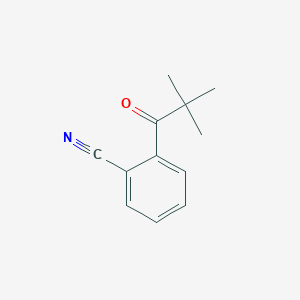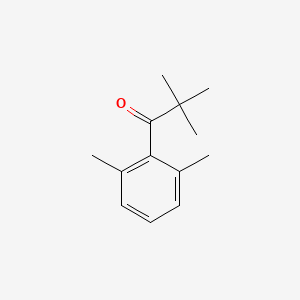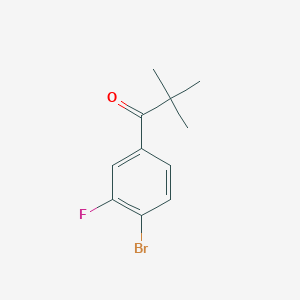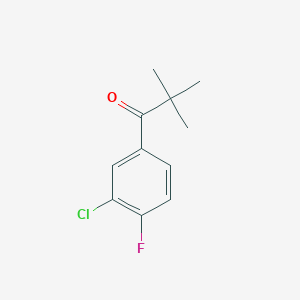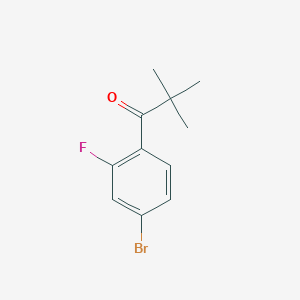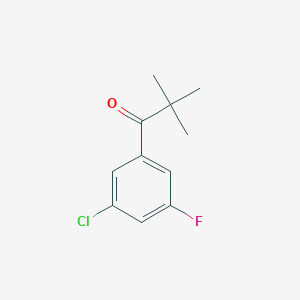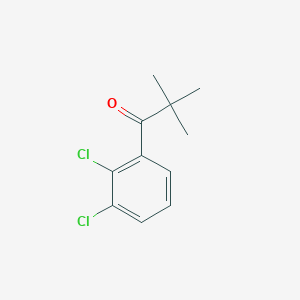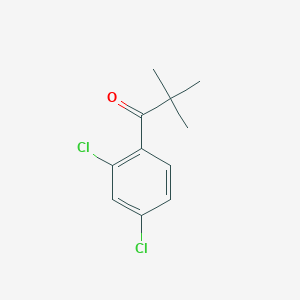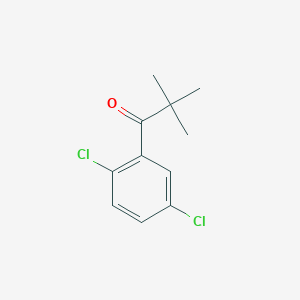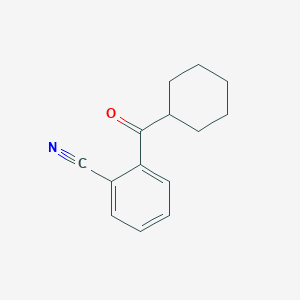
2-Cyanophenyl cyclohexyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ketones like “2-Cyanophenyl cyclohexyl ketone” often involves the reduction of a variety of ketones . This can be achieved using Oxazaborolidine catalysts generated in situ from chiral lactam alcohols . The reduction of aryl methyl, ethyl, and chloromethyl ketone with borane and 10 mol% of 2 afforded the corresponding ®-secondary alcohols .
Molecular Structure Analysis
The molecular structure of “2-Cyanophenyl cyclohexyl ketone” consists of a cyclohexyl group attached to a ketone functional group, and a phenyl group with a cyano group attached to it.
Chemical Reactions Analysis
Ketones like “2-Cyanophenyl cyclohexyl ketone” can undergo a variety of reactions. One of the most common reactions is the reduction of the carbonyl group to form secondary alcohols . Another reaction is the Baeyer–Villiger oxidation of cyclic ketones, which can be catalyzed by metal triflates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyanophenyl cyclohexyl ketone” include a molecular weight of 213.27 g/mol. The compound is likely to have similar properties to other ketones, which typically have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .
Applications De Recherche Scientifique
-
- Application : “2-Cyanophenyl cyclohexyl ketone” may be involved in enantioselective reduction processes .
- Method of Application : This involves the use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols .
- Results : The reduction of cyclohexyl methyl ketone at room temperature proceeded with better enantioselectivity (90% ee), suggesting that the temperature effect is somewhat substrate-specific .
-
- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in the synthesis of pharmaceutical compounds .
- Method of Application : The specific methods of application would depend on the desired pharmaceutical compound. Typically, this compound could be used as a building block in the synthesis of more complex molecules .
- Results : The outcomes would vary widely depending on the specific synthesis procedures and the desired pharmaceutical compound .
-
- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in metal-catalysed transfer hydrogenation processes .
- Method of Application : This involves the use of transition metal catalysts to abstract a hydride and a proton from a hydrogen donor and deliver them to the carbonyl moiety of the ketone .
- Results : More than 99% conversions were obtained in the reduction of acetophenone and ring-substituted analogues, as well as for 2-acetylfuran and propiophenone. More than 90% ees were observed for the majority of products .
-
- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in the synthesis of advanced materials .
- Method of Application : The specific methods of application would depend on the desired material. Typically, this compound could be used as a building block in the synthesis of polymers or other complex materials .
- Results : The outcomes would vary widely depending on the specific synthesis procedures and the desired material .
-
- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in Baeyer–Villiger oxidation processes .
- Method of Application : This involves the use of hydrogen peroxide and metal triflates (Ga (OTf) 3 and Er (OTf) 3) as catalysts .
- Results : In the case of cyclohexanone as a substrate, dimeric, trimeric and tetrameric peroxide structures were detected .
Safety And Hazards
The safety data sheet for a similar compound, cyclohexyl phenyl ketone, indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(cyclohexanecarbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDXXFUHQRPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642586 |
Source


|
| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl cyclohexyl ketone | |
CAS RN |
898792-08-0 |
Source


|
| Record name | 2-(Cyclohexylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

